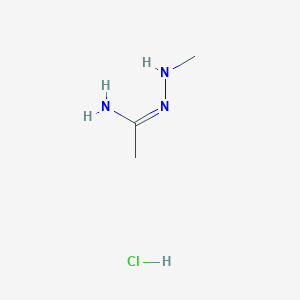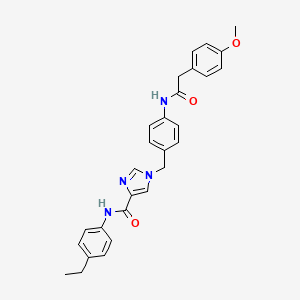![molecular formula C15H15N5O3 B2762730 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034322-06-8](/img/structure/B2762730.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of significant interest due to its complex structure and potential applications in various scientific fields. This compound is noted for its intricate pyrimidine and pyrrole derivatives, indicating its potential as a candidate for diverse chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidin-2,4-dione core. This is achieved through a cyclization reaction involving appropriate precursors, followed by the introduction of an ethyl linker and finally attaching the pyrrole carboxamide moiety. Each step requires careful control of reaction conditions, including temperature, solvent choice, and pH, to ensure high yield and purity.
Industrial Production Methods: Scaling up the synthesis to an industrial level often necessitates the use of automated reactors and continuous flow systems to maintain consistency and efficiency. Key steps in the production process must be optimized to minimize by-products and maximize yield, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its reactivity or biological activity.
Reduction: Reduction reactions can modify the core structure, potentially leading to derivatives with different properties.
Substitution: Substitution reactions, particularly involving the pyrrole ring, can yield numerous analogs with diverse chemical and biological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary widely but typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed: The primary products of these reactions are often derivatives of the original compound with modified functional groups or altered core structures, enhancing their potential for various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules, due to its unique structural features.
Biology: Biologically, this compound may be investigated for its interactions with enzymes and proteins, potentially acting as an inhibitor or modulator of biological pathways.
Medicine: In the medical field, the compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in areas requiring selective binding to specific enzymes or receptors.
Industry: Industrially, this compound may be used in the production of specialized materials or as a catalyst in chemical reactions, owing to its robust chemical nature.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to downstream effects on biological pathways. The precise mechanism often involves binding to the active site or allosteric sites, altering the function or regulation of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include:
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-5-yl)ethyl)-1H-pyrrole-2-carboxamide
N-(2-(2,4-dioxo-1,2-dihydroquinazolin-6-yl)ethyl)-1H-pyrrole-2-carboxamide
N-(2-(2,4-dioxo-1,2-dihydropteridin-6-yl)ethyl)-1H-pyrrole-2-carboxamide
Unique Aspects: Compared to these compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide stands out due to its unique pyrido[2,3-d]pyrimidine core and the specific positioning of the ethyl and pyrrole groups. This distinct structure can lead to different reactivity and interaction profiles, making it particularly valuable in research and development contexts.
That’s the scientific lowdown on your compound! Need any more specifics or shall we dive into another subject?
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-19-8-3-5-11(19)13(21)17-7-9-20-14(22)10-4-2-6-16-12(10)18-15(20)23/h2-6,8H,7,9H2,1H3,(H,17,21)(H,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZQKPIZRZZNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2762647.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2762648.png)
![3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-](/img/structure/B2762652.png)


![2-cyano-N-(2,4-dichlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2762657.png)


![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)




![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
